molecular formula C8H9FIN B8310384 2-Fluoro-3-iodo-5-isopropylpyridine

2-Fluoro-3-iodo-5-isopropylpyridine

Cat. No.: B8310384
M. Wt: 265.07 g/mol
InChI Key: VYICVMQWVZLNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-iodo-5-isopropylpyridine is a halogenated pyridine derivative featuring fluorine at position 2, iodine at position 3, and an isopropyl group at position 5 of the pyridine ring. Structural analogs in the literature highlight the importance of halogen and alkyl substituents in modulating electronic, steric, and reactivity profiles .

Properties

Molecular Formula

C8H9FIN

Molecular Weight

265.07 g/mol

IUPAC Name

2-fluoro-3-iodo-5-propan-2-ylpyridine

InChI

InChI=1S/C8H9FIN/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,1-2H3

InChI Key

VYICVMQWVZLNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-3-iodo-5-isopropylpyridine with structurally related pyridine derivatives from the provided evidence. Key differences in substituent positions and functional groups are emphasized.

Substituent Position and Electronic Effects

  • 5-Fluoro-3-iodopyridin-2-amine (CAS 823218-51-5): Substituents: Fluoro (position 5), iodo (position 3), amine (position 2). Molecular Weight: 238.00 g/mol . Key Differences: Fluorine at position 5 (vs.
  • 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2):

    • Substituents: Fluoro (position 2), methylthio (position 5).
    • Molecular Weight: 143.18 g/mol .
    • Key Differences: The absence of iodine and the presence of a methylthio group (vs. isopropyl and iodine in the target compound) limit steric bulk and alter nucleophilic substitution pathways.

Steric and Reactivity Profiles

  • 5-Fluoro-3-iodo-2-pivalamidoisonicotinic Acid :

    • Substituents: Fluoro (position 5), iodo (position 3), pivalamido (position 2), carboxylic acid (position 4).
    • Key Differences: The carboxylic acid and bulky pivalamido groups introduce steric hindrance and polarity, contrasting with the isopropyl group in the target compound, which may enhance lipophilicity .
  • 5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate :

    • Substituents: Fluoro (position 5), iodo (position 3), triflate (position 2).
    • Key Differences: The triflate group is a superior leaving group compared to halogens, making this compound highly reactive in Suzuki-Miyaura couplings. The target compound’s isopropyl group may instead favor steric-directed regioselectivity .

Commercial Availability and Pricing

Compound Name CAS Number Price (1 g) Molecular Weight Catalog Source
5-Fluoro-3-iodopyridin-2-amine 823218-51-5 $240 238.00
2-Fluoro-5-(methylthio)pyridine 1037764-83-2 Not listed 143.18

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